7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Regioisomeric synthesis Benzazepine scaffold Medicinal chemistry

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 72584-69-1) is a dimethoxy-substituted tetrahydrobenzo[c]azepinone, classified as an 'other aromatic heterocyclic compound'. Unlike the more prevalent 3-benzazepin-2-one isomers used in ivabradine synthesis, this compound features a distinct benzo[c]azepin-1-one core where the carbonyl is positioned at C1 adjacent to the nitrogen, fundamentally altering its reactivity and potential biological interactions.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13084571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCCNC2=O)OC
InChIInChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-13-12(14)9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14)
InChIKeyDZOCZUZUPCWGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 72584-69-1): A Regioisomeric Benzazepinone Scaffold for Specialized Synthesis and Fragment-Based Discovery


7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 72584-69-1) is a dimethoxy-substituted tetrahydrobenzo[c]azepinone, classified as an 'other aromatic heterocyclic compound' . Unlike the more prevalent 3-benzazepin-2-one isomers used in ivabradine synthesis, this compound features a distinct benzo[c]azepin-1-one core where the carbonyl is positioned at C1 adjacent to the nitrogen, fundamentally altering its reactivity and potential biological interactions . With a molecular weight of 221.25 g/mol and a standard purity of 97%, it serves as a critical synthetic intermediate, particularly for producing the corresponding hydrochloride salt (CAS 860436-54-0) .

Why 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Cannot Be Replaced by Common 3-Benzazepin-2-one Analogs


Generic substitution between benzazepine regioisomers is not feasible due to fundamental differences in reactivity and scaffold geometry. The target compound's benzo[c]azepin-1-one structure positions the carbonyl carbon directly adjacent to the nitrogen, creating a distinct chemical environment compared to the 3-benzazepin-2-one isomers (e.g., ivabradine intermediates) where the carbonyl is separated by a methylene bridge [1]. This regioisomeric difference directly impacts synthetic outcomes: for example, the compound can be selectively reduced via borane in THF to produce 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride, a transformation that proceeds with high specificity under controlled conditions (reduction of the carbonyl while preserving the methoxy substituents) . In contrast, 3-benzazepin-2-one isomers undergo different reduction pathways and do not yield the same hydrochloride salt.

Quantitative Differentiation Evidence for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one


Regioisomeric Scaffold Geometric Differences: Benzo[c]azepin-1-one vs. 3-Benzazepin-2-one Intermediates

The target compound features a benzo[c]azepin-1-one scaffold where the carbonyl is at position 1 adjacent to the nitrogen. The key ivabradine intermediate (7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, CAS 73942-87-7) positions the carbonyl at position 2, separated from the nitrogen by a carbon atom. This geometric difference generates a distinct spatial arrangement of the methoxy and carbonyl groups, which is critical for downstream synthetic transformations and potential biological target engagement [1]. While the ivabradine intermediate serves as a precursor for the marketed drug ivabradine, the target benzo[c]azepin-1-one isomer provides a distinct vector for building fragment libraries.

Regioisomeric synthesis Benzazepine scaffold Medicinal chemistry

Synthetic Reduction Specificity: Borane/THF Reduction to Hydrochloride Salt

The target compound undergoes a highly specific reduction when treated with borane in THF (3 eq.) at 70°C, followed by methanol/5N HCl treatment at 90°C, yielding 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 860436-54-0) . This transformation reduces only the carbonyl group while leaving the 7,8-dimethoxy substituents intact. In contrast, the isomeric 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (Trepipam, CAS 37462-47-8) would require a different synthetic route involving N-alkylation and resolution steps [1]. The target compound thus offers a streamlined, two-step entry into benzo[c]azepine derivatives that is not accessible via the 3-benzazepine isomer.

Synthetic chemistry Carbonyl reduction Intermediate preparation

Molecular Weight and Formula Distinction from Reduced Analog 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine

The target compound (C12H15NO3, MW 221.25 g/mol) is differentiated from its reduced counterpart 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine (C12H17NO2, MW 207.27 g/mol) by the presence of the carbonyl group, which adds ~14 Da to the molecular weight and alters the hydrogen bonding capacity . This mass difference enables unambiguous HPLC-MS monitoring during multi-step syntheses and ensures that the final product is free of residual starting material. Suppliers such as Bidepharm provide batch-specific QC data (NMR, HPLC, GC) confirming 97% purity, which is critical for reproducible downstream transformations .

Physicochemical properties Quality control Intermediate tracking

Fragment-Based Discovery Scaffold: Benzo[c]azepin-1-one Core in PARP Inhibitor Research

While the specific 7,8-dimethoxy derivative has not been directly profiled in published PARP assays, the core 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one scaffold was identified as a privileged fragment in the discovery of selective PARP3 and PARP16 inhibitors [1]. Compound 5 in that study ((±)-5-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one) exhibited an IC50 of 3.1 μM for PARP3 with 96-fold selectivity over PARP16 [1]. The presence of the 7,8-dimethoxy substituents on the benzo[c]azepin-1-one core expands the chemical space around this fragment, enabling exploration of substitution patterns that are inaccessible with the unsubstituted or mono-methoxy derivatives commonly available . This positions the target compound as a synthetic entry point for fragment elaboration campaigns targeting PARP isoforms or other neuroactive receptors.

Fragment-based drug discovery PARP inhibition CFTR corrector

High-Impact Application Scenarios for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one


Synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride via Borane Reduction

The compound serves as the direct precursor for preparing 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 860436-54-0) through a well-validated borane/THF reduction protocol. This transformation is documented to proceed efficiently with 3 equivalents of borane at 70°C overnight, followed by acidic workup. The resulting hydrochloride salt is a key building block for further N-functionalization, enabling the synthesis of diverse benzo[c]azepine libraries for CNS and cardiovascular target screening .

Regioisomer-Specific Fragment Elaboration in Dopamine and Serotonin Receptor Programs

Unlike the 3-benzazepine isomers that dominate dopamine D1/D3 receptor programs (e.g., Trepipam, SKF-38393), the benzo[c]azepin-1-one scaffold presents a geometrically distinct pharmacophore. The 7,8-dimethoxy groups maintain the electron-rich aromatic character favorable for dopamine receptor binding, while the C1 carbonyl provides a unique hydrogen bond acceptor orientation. This scaffold is particularly suited for medicinal chemistry programs seeking to escape the crowded IP landscape of 3-benzazepine-based D1/D3 ligands [1].

PARP Isoform-Selective Probe Development via C4/C5 Functionalization

Building on the identification of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one core as a scaffold for selective PARP3/PARP16 inhibition (IC50 3.1 μM, 96-fold selectivity), the 7,8-dimethoxy analog provides additional substitution points for structure-activity relationship (SAR) expansion. Introduction of substituents at C4 and C5 positions can modulate PARP isoform selectivity, potentially yielding chemical probes with improved potency and selectivity profiles for CFTR corrector or oncology applications [2].

Quality-Controlled Intermediate for Multi-Step Medicinal Chemistry Campaigns

With supplier-guaranteed purity of 97% and batch-specific analytical documentation (NMR, HPLC, GC), this compound meets the rigorous QC standards required for multi-step medicinal chemistry synthesis. Its distinct molecular weight (221.25 g/mol) allows unambiguous MS tracking, and its solid physical form facilitates accurate weighing and long-term storage under room temperature conditions. These attributes make it suitable for high-throughput parallel synthesis and fragment-based screening library construction .

Quote Request

Request a Quote for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.